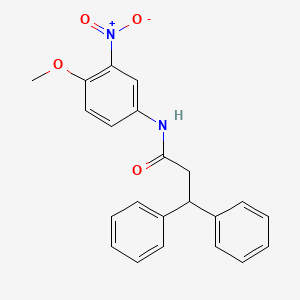![molecular formula C17H18Cl2N2O3S2 B4655695 N-{4-[({2-[(2,6-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4655695.png)
N-{4-[({2-[(2,6-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide
Descripción general
Descripción
N-{4-[({2-[(2,6-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide, commonly known as DBeQ, is a small molecule inhibitor that has shown promising results in cancer research. DBeQ belongs to a class of compounds called heat shock protein 90 (Hsp90) inhibitors, which are known to disrupt the function of Hsp90, a chaperone protein that plays a crucial role in the folding and stabilization of client proteins.
Mecanismo De Acción
DBeQ works by binding to the ATP-binding site of N-{4-[({2-[(2,6-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide, thereby preventing the binding of ATP and disrupting the function of N-{4-[({2-[(2,6-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide. This leads to the destabilization of client proteins, which are then degraded by the proteasome. DBeQ has been shown to selectively target cancer cells that are dependent on N-{4-[({2-[(2,6-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide for their survival, while sparing normal cells.
Biochemical and Physiological Effects
DBeQ has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. DBeQ has also been shown to reduce the accumulation of misfolded proteins in neurodegenerative diseases, leading to improved neuronal function. DBeQ has been shown to have minimal toxicity in normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBeQ has several advantages for lab experiments, including its high potency and selectivity for cancer cells, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its low toxicity in normal cells and tissues. However, DBeQ has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential for off-target effects on other proteins that are dependent on N-{4-[({2-[(2,6-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide for their function.
Direcciones Futuras
For research on DBeQ include the development of more potent and selective N-{4-[({2-[(2,6-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide inhibitors, the optimization of the synthesis method to improve yield and purity, and the investigation of DBeQ's potential in the treatment of other diseases that are dependent on N-{4-[({2-[(2,6-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide for their pathogenesis. Additionally, the combination of DBeQ with other cancer therapies, such as immunotherapy and targeted therapy, may lead to improved outcomes for cancer patients.
Aplicaciones Científicas De Investigación
DBeQ has been extensively studied for its potential as an anti-cancer agent. N-{4-[({2-[(2,6-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide is known to be overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. DBeQ has been shown to selectively target cancer cells and induce cell death in vitro and in vivo. DBeQ has also been studied for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as N-{4-[({2-[(2,6-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide has been implicated in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
N-[4-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S2/c1-12(22)21-13-5-7-14(8-6-13)26(23,24)20-9-10-25-11-15-16(18)3-2-4-17(15)19/h2-8,20H,9-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSZGAOWUUSADN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}sulfamoyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-ethyl-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4655612.png)

![N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4655624.png)
![ethyl 5-ethyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4655636.png)
![1-[4-(4-{[2-(2-thienyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4655644.png)
![N-{3-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}acetamide](/img/structure/B4655654.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B4655659.png)
![3-allyl-5-{2-[2-(4-bromophenoxy)ethoxy]-5-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4655668.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4655679.png)

![6,8-dibromo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4655690.png)
![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4655696.png)
![4-{[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4655702.png)
![2,2,4,8-tetramethyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B4655716.png)